3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Adenosine A1 receptor Allosteric enhancer GPCR modulation

3-(3-Chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine (CAS 399043-34-6) is a bicyclic thiophene derivative belonging to the 2-amino-3-aroyl-5,6-dihydro-4H-cyclopenta[b]thiophene class, characterized by a fused cyclopentane ring on the thiophene core and a 3-chlorobenzoyl substituent at the 3-position. Its primary documented pharmacological activity is as an allosteric enhancer (AE) of the human adenosine A1 receptor (hA1AR), a mechanism that stabilizes the agonist-receptor-G protein ternary complex.

Molecular Formula C14H12ClNOS
Molecular Weight 277.77
CAS No. 399043-34-6
Cat. No. B2843373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
CAS399043-34-6
Molecular FormulaC14H12ClNOS
Molecular Weight277.77
Structural Identifiers
SMILESC1CC2=C(C1)SC(=C2C(=O)C3=CC(=CC=C3)Cl)N
InChIInChI=1S/C14H12ClNOS/c15-9-4-1-3-8(7-9)13(17)12-10-5-2-6-11(10)18-14(12)16/h1,3-4,7H,2,5-6,16H2
InChIKeyYOLMMCXSTIHBBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine (CAS 399043-34-6): Core Identity and Research Provenance


3-(3-Chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine (CAS 399043-34-6) is a bicyclic thiophene derivative belonging to the 2-amino-3-aroyl-5,6-dihydro-4H-cyclopenta[b]thiophene class, characterized by a fused cyclopentane ring on the thiophene core and a 3-chlorobenzoyl substituent at the 3-position [1]. Its primary documented pharmacological activity is as an allosteric enhancer (AE) of the human adenosine A1 receptor (hA1AR), a mechanism that stabilizes the agonist-receptor-G protein ternary complex [2]. The compound is classified as a small-molecule research tool (MW 277.8, MF C14H12ClNOS, XLogP3 4.5) with a ChEMBL ID of CHEMBL126251 and has reached a maximum development phase of 'Preclinical' in authoritative drug-target databases [3].

Why Generic Substitution of 3-(3-Chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine Fails: Evidence-Based Rationale


The 2-amino-3-aroylthiophene scaffold exhibits exquisite structure-activity relationships (SAR) where minor structural modifications profoundly alter pharmacological function [1]. Critically, the presence of the 2-amino group is indispensable for allosteric enhancer (AE) activity; its removal or conversion to a carboxy group abolishes activity entirely [2]. Furthermore, the size of the fused carbocyclic ring bridging thiophene C-4 and C-5 dictates AE potency in a rank order of cyclopenta (n=3) < cyclohexa (n=4) < cyclohepta (n=5), meaning that a cyclohexa- or cyclohepta-fused analog will not provide equivalent pharmacological output at the same concentration [2]. Additionally, the nature and position of the aroyl substituent critically influence activity: bulky, hydrophobic meta- and para-substituents on the 3-benzoyl group enhance AE activity; the 3-chloro substitution pattern of this compound therefore carries distinct SAR weight that cannot be assumed for other halogen regioisomers (e.g., 4-chlorobenzoyl or 2-chlorobenzoyl analogs) [2]. These interdependent SAR constraints mean that procurement of a 'close analog' without exact stereoelectronic matching will likely result in divergent biological readouts, compromising experimental reproducibility.

Quantitative Differentiation Evidence for 3-(3-Chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine


Allosteric Enhancer Activity at Human Adenosine A1 Receptor: AE Score Compared to Unsubstituted Benzoyl Baseline

The target compound demonstrated an allosteric enhancer (AE) score of 13% at 100 µM in an assay measuring stabilization of the agonist-A1AR-G protein ternary complex, a functional readout of positive allosteric modulation [1]. In contrast, the unsubstituted 3-benzoyl parent structure (compound 17a) and its 3-carbethoxy analog lacked AE activity entirely under the same assay conditions, demonstrating that the 3-chlorobenzoyl substitution is essential for conferring measurable AE activity within the cyclopenta-fused series [2]. This differentiation confirms that the 3-chlorobenzoyl moiety is a critical pharmacophoric element for AE engagement at hA1AR.

Adenosine A1 receptor Allosteric enhancer GPCR modulation

Adenosine A1 Receptor Binding Inhibition: Competitive vs. Allosteric Character of 3-Chlorobenzoyl Analog

In a radioligand displacement assay, the target compound inhibited [3H]CPX (an orthosteric A1 antagonist) binding to human A1 receptors expressed in CHO-K cell membranes by 56% at 100 µM [1]. This magnitude of displacement at high micromolar concentration is consistent with an allosteric mechanism rather than competitive orthosteric antagonism, distinguishing this compound from classical orthosteric A1 antagonists such as DPCPX (Ki ~0.5 nM) which achieve near-complete displacement at nanomolar concentrations [2]. The partial displacement profile aligns with the compound's functional classification as an allosteric enhancer rather than a direct agonist or antagonist, an important distinction for experimental design where pure orthosteric ligands would confound interpretation of adenosine tone modulation.

Radioligand binding A1AR affinity Orthosteric vs allosteric

Bridge-Size SAR: Cyclopenta-Fused vs. Cyclohepta-Fused Allosteric Enhancer Potency Ranking

The Tranberg et al. (2002) study established a clear SAR rank order for the polymethylene bridge linking thiophene C-4 and C-5 in 2-amino-3-aroylthiophene allosteric enhancers: AE activity increased with bridge size, n = 3 (cyclopenta) < n = 4 (cyclohexa) < n = 5 (cyclohepta) [1]. While compound-specific AE scores for each bridge size series are reported as aggregate trends, this class-level SAR demonstrates that the cyclopenta-fused scaffold (to which the target compound belongs) occupies a distinct potency tier compared to the larger cyclohepta-fused analogs. For a given aroyl substituent, a cyclohepta-fused compound would be expected to deliver higher AE activity, but with potentially altered physicochemical properties (higher logP, larger molecular volume) that could impact solubility and off-target binding. The cyclopenta scaffold therefore represents a balanced choice for researchers seeking measurable AE activity with more favorable drug-like properties (MW < 280, XLogP3 = 4.5, zero RO5 violations) [2].

Structure-activity relationship Fused-ring topology A1AR allosteric modulation

High-Value Application Scenarios for 3-(3-Chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine


A1 Adenosine Receptor Allosteric Modulator Screening Panels

This compound serves as a validated cyclopenta-fused positive allosteric modulator (AE Score: 13% at 100 µM) for inclusion in A1AR allosteric modulator screening cascades. Its partial displacement of orthosteric radioligand (56% at 100 µM) makes it suitable as a reference compound for distinguishing allosteric from orthosteric binding modes in high-throughput screening campaigns [1]. Researchers comparing novel A1AR PAMs can use this compound as a structurally defined benchmark with publicly available primary activity data, enabling cross-study normalization of AE assay outputs [2].

Structure-Activity Relationship (SAR) Studies on Fused-Ring Thiophene Allosteric Enhancers

The compound's well-characterized position within the bridge-size SAR hierarchy (cyclopenta < cyclohexa < cyclohepta) makes it an essential comparator for medicinal chemistry programs exploring 2-amino-3-aroylthiophene allosteric enhancers [1]. Its 3-chlorobenzoyl substituent differentiates it from the 4-chlorobenzoyl series that dominates much of the subsequent A1AR PAM literature, offering a distinct regioisomer for probing allosteric binding site topology at the meta-substituent recognition region [2].

Pharmacological Tool for Adenosine A1 Receptor Signaling Studies

As an allosteric enhancer rather than a direct agonist, this compound can be used to probe the functional consequences of A1AR positive allosteric modulation in the presence of endogenous adenosine, allowing researchers to distinguish between tonic A1AR signaling modulation and direct receptor activation [1]. Its moderate potency and well-defined physicochemical profile (MW 277.8, XLogP3 4.5, zero RO5 violations) support its use in cell-based assays where excessive lipophilicity or molecular weight could confound permeability or solubility interpretations [2].

Quote Request

Request a Quote for 3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.